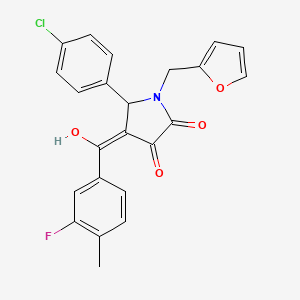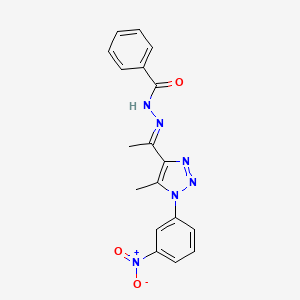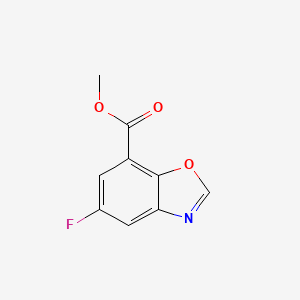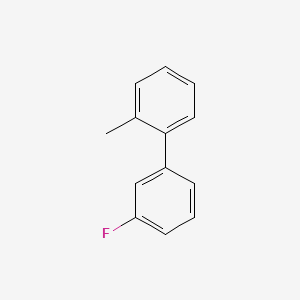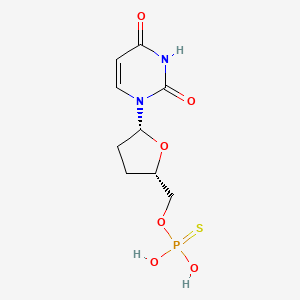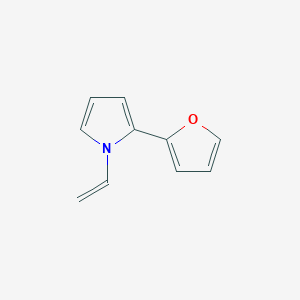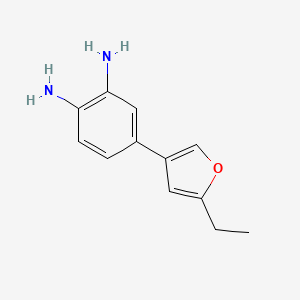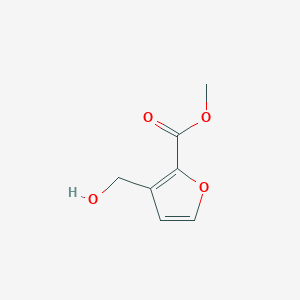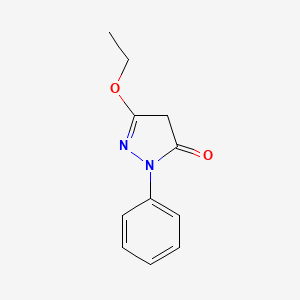
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group, a methyl ester, and two methyl groups at specific positions, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Functional Group Introduction: The cyano group and the methyl ester are introduced through nucleophilic substitution and esterification reactions, respectively.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,4R,5R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
(2S,4S,5S)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Lacks specific stereochemistry, leading to different properties.
Uniqueness
The uniqueness of this compound lies in its specific (2R,4R,5R) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and other similar compounds.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl (2R,4R,5R)-4-cyano-1,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(5-10)4-8(11(6)2)9(12)13-3/h6-8H,4H2,1-3H3/t6-,7+,8-/m1/s1 |
Clave InChI |
OAVSYQVXSWDLIE-GJMOJQLCSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C[C@@H](N1C)C(=O)OC)C#N |
SMILES canónico |
CC1C(CC(N1C)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


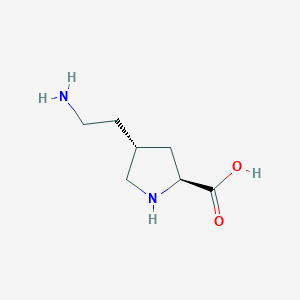
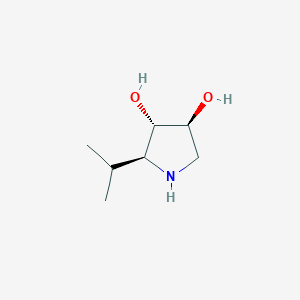
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
